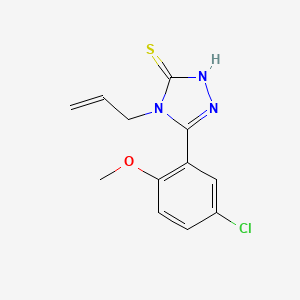

4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (ACMT) is a synthetic triazole derivative that has been used in a variety of scientific research applications. It has been studied for its potential as an antifungal agent, as a potential therapeutic agent for cancer, and as a potential antiviral agent. ACMT has also been studied for its ability to modulate the activity of enzymes, proteins, and other molecules involved in biochemical pathways.

Scientific Research Applications

Synthesis and Characterization

- This compound has been synthesized and characterized through various methods including IR, NMR, and elemental analyses. For instance, Mobinikhaledi et al. (2010) synthesized similar triazole derivatives, characterizing them with elemental analyses, IR spectroscopy, and NMR spectroscopy (Mobinikhaledi et al., 2010).

- Wurfer et al. (2021) reported the synthesis of new compounds including 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, characterized using various spectroscopic methods (Wurfer et al., 2021).

Biological Activities

- Some derivatives have shown potential as cholinesterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. For instance, Arfan et al. (2018) explored the enzymatic potential of triazole derivatives as cholinesterase inhibitors (Arfan et al., 2018).

- Labanauskas et al. (2004) synthesized derivatives that exhibited anti-inflammatory activity, indicating potential therapeutic uses in inflammatory conditions (Labanauskas et al., 2004).

Corrosion Inhibition

- This compound and its derivatives have been studied for their corrosion inhibition properties. Orhan et al. (2012) investigated its effectiveness in protecting mild steel from corrosion, demonstrating its potential as a corrosion inhibitor (Orhan et al., 2012).

Antimicrobial and Antiviral Activities

- Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiviral activities, indicating their potential use in treating infections. El‐Sayed et al. (2013) conducted studies on triazole thioglycoside derivatives for their antiviral and antimicrobial properties (El‐Sayed et al., 2013).

Antiproliferative and Anti-Cancer Properties

- Some synthesized derivatives have shown promising antiproliferative activities, suggesting potential applications in cancer research and treatment. Narayana et al. (2010) synthesized derivatives and evaluated them for their antiproliferative activity (Narayana et al., 2010).

Other Potential Applications

- The compound and its derivatives have also been studied in various other contexts such as the development of DNA methylation inhibitors, suggesting their utility in epigenetic studies and potential therapeutic applications. Hakobyan et al. (2017) explored the synthesis of novel DNA methylation inhibitors using triazole derivatives (Hakobyan et al., 2017).

Properties

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-3-6-16-11(14-15-12(16)18)9-7-8(13)4-5-10(9)17-2/h3-5,7H,1,6H2,2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQKOJKJTSRPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351492 |

Source

|

| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369396-84-9 |

Source

|

| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)